![molecular formula C17H17N3O3S2 B2488778 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide CAS No. 923185-94-8](/img/structure/B2488778.png)

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

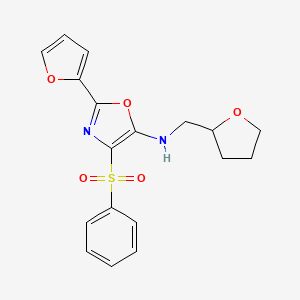

Benzothiazole derivatives are heterocyclic compounds known for their broad spectrum of biological activities. The structure of benzothiazoles, particularly when modified with various substituents, can lead to compounds with significant pharmacological and chemical properties (M. Bhat & S. L. Belagali, 2020; A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves strategies that maximize the potential for introducing a variety of substituents, enhancing both their chemical and biological properties. This includes one-pot, atom-economy procedures that adhere to green chemistry principles (L. Zhilitskaya, B. Shainyan, & N. О. Yarosh, 2021).

Molecular Structure Analysis

The molecular structure of benzothiazoles and their derivatives, including the one , typically features a benzene ring fused with a thiazole ring. This core structure is crucial for the compound's biological activity and can be modified to target various biological pathways (K. Ahmed et al., 2012).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a range of chemical reactions, often serving as key intermediates in the synthesis of pharmacologically active compounds. Their reactivity can be influenced significantly by the nature and position of substituents on the thiazole ring (E. Vessally et al., 2018).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of specific substituents. These properties are critical for determining the compound's suitability for various applications, including medicinal chemistry (Srinu Tothadi, Sumy Joseph, & G. Desiraju, 2013).

Chemical Properties Analysis

Benzothiazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anti-inflammatory, and anticancer activities. These properties are often a function of the compound's ability to interact with biological molecules, a characteristic that is heavily influenced by the specific structure of the benzothiazole derivative (Nandini Pathak et al., 2019; Sumit et al., 2020).

Applications De Recherche Scientifique

DNA Interaction and Anticancer Activity

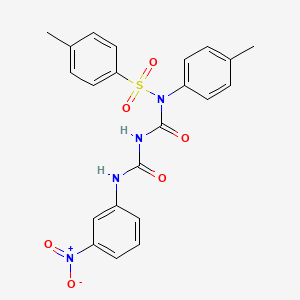

- DNA Binding and Cleavage : Complexes involving N-sulfonamide derivatives, including variants of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide, exhibit a significant role in DNA binding and cleavage, impacting genotoxicity and anticancer activity. These interactions are critical in understanding the compound's potential in cancer treatment (González-Álvarez et al., 2013).

Molecular Synthesis and Drug Development

- N,N-bidentate Directing Group : The structural feature of an N,N-bidentate directing group in similar compounds has potential applications in metal-catalyzed C-H bond functionalization reactions, which are important in drug development and molecular synthesis (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Antimicrobial and Antifungal Properties

- Antibacterial Agents : Certain derivatives of this compound have shown promising antibacterial activity, particularly against specific strains such as Staphylococcus aureus and Bacillus subtilis, indicating its potential in developing new antibacterial agents (Palkar et al., 2017).

- Antifungal Agents : Other synthesized derivatives exhibit notable antifungal properties, suggesting its use in treating fungal infections (Narayana et al., 2004).

Cytotoxicity and Cancer Research

- Cancer Cell Line Studies : The compound's derivatives have been studied for their cytotoxic effects on various cancer cell lines, offering insights into their potential therapeutic application in cancer treatment (Kumar & Singh, 2020).

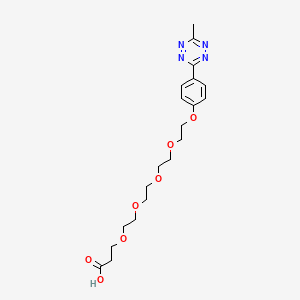

Radioligand and Brain Imaging

- PET Imaging : Derivatives of this compound have been explored for their potential as radioligands in positron emission tomography (PET) imaging of the brain, particularly for metabotropic glutamate receptor type 1 (mGluR1) (Fujinaga et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds are known to target various enzymes and receptors in the body, which play crucial roles in numerous biological processes .

Mode of Action

It’s common for such compounds to interact with their targets by binding to them, thereby altering their function and leading to various physiological changes .

Biochemical Pathways

Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects that can impact various physiological processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Similar compounds are known to induce a variety of effects at the molecular and cellular levels, which can lead to observable physiological changes .

Action Environment

Factors such as temperature, ph, and the presence of other substances can significantly impact the action of such compounds .

Propriétés

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-11-4-6-12(7-5-11)16(21)19-17-18-14-9-8-13(10-15(14)24-17)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOWKHNFYRKHBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488695.png)

![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)

![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)

![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)